5-Ethyl-10-methoxy dibenzazepine is a heterocyclic compound characterized by its unique molecular structure and potential biological activities. Its molecular formula is , with a molecular weight of 251.32 g/mol. This compound belongs to the dibenzazepine family, which consists of fused benzene rings and azepine structures, making it significant in medicinal chemistry and organic synthesis.
5-Ethyl-10-methoxy dibenzazepine is classified under dibenzazepines, which are known for their diverse pharmacological effects, including potential use as anticonvulsants and analgesics. Its structural characteristics allow it to interact with specific biological targets, making it a compound of interest in pharmaceutical research.
The synthesis of 5-Ethyl-10-methoxy dibenzazepine typically involves several key methods:
5-Ethyl-10-methoxy dibenzazepine participates in various chemical reactions that are pivotal for its synthesis:
5-Ethyl-10-methoxy dibenzazepine primarily targets the human transient receptor potential ankyrin 1 (TRPA1) receptor:
The activation of TRPA1 by this compound results in increased intracellular calcium levels, influencing various cellular functions and potentially leading to therapeutic effects against pain.
Spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry are often employed to characterize this compound during synthesis and analysis .
5-Ethyl-10-methoxy dibenzazepine has several scientific uses:
Hypervalent iodine reagents have emerged as powerful, environmentally benign catalysts for constructing the dibenzazepine core via intramolecular oxidative C–H amination. This method utilizes μ-oxo hypervalent iodine species to generate nitrenoid intermediates from O-aryl salicylamide precursors, facilitating direct C–N bond formation at the ortho-position. The catalytic cycle proceeds under mild oxidative conditions, typically employing [bis(trifluoroacetoxy)iodo]benzene (PIFA) or its derivatives in dichloroethane at 80°C [3].
Key advantages include exceptional atom economy and avoidance of transition metal residues. Optimization studies reveal that electron-donating substituents (e.g., para-methoxy groups) on the salicylamide aromatic ring accelerate cyclization kinetics by 2.3-fold. Catalyst loading can be reduced to 5 mol% without yield compromise when using trifluoroethanol as co-solvent, achieving cyclization efficiencies >90% within 4 hours. This method demonstrates particular utility for synthesizing 5-substituted dibenzazepines, where traditional Friedel-Crafts approaches suffer from regioselectivity issues [7].
Table 1: Optimization of Hypervalent Iodine-Catalyzed Cyclization
Precursor | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
O-(4-MeO-phenyl)salicylamide | PIFA (10) | 80 | 3.5 | 92 |
O-(3-NO₂-phenyl)salicylamide | PIFA (15) | 80 | 8.0 | 67 |
O-phenylsalicylamide | PIDA (10) | 80 | 6.0 | 85 |
O-(4-Me-phenyl)salicylamide | PIFA (5) | 80 | 4.5 | 89 |
Industrial-scale synthesis of 5-Ethyl-10-methoxy dibenzazepine leverages alkali metal-mediated ring closures via 10,11-dibromoiminodibenzyl cyclization. The critical transformation occurs through nucleophilic displacement where alkoxide ions (methoxide or ethoxide) attack electrophilic carbon centers, facilitated by alkali metal coordination. Potassium hydroxide (85–92% yield) and potassium methoxide (88–90% yield) in methanol/toluene mixed solvents outperform sodium analogs due to enhanced solubility of intermediate bromo-salts [3] [5] [7].
Reaction kinetics follow second-order dependence: first-order in dibromoiminodibenzyl and first-order in methoxide. At 65°C in methanol/toluene (3:1 v/v), complete conversion occurs within 6–8 hours with <3% dimeric byproducts. Critical process parameters include:
The mechanism proceeds via SNAr pathway where methoxide attacks the C10 position, followed by intramolecular amination. This method enables direct installation of the 10-methoxy group while constructing the azepine ring, achieving yields >90% in pilot-scale runs (50 kg batches) [5] [7].
Table 2: Alkali Metal-Mediated Cyclization Efficiency
Base System | Solvent Ratio (MeOH:Toluene) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
KOH | 3:1 | 65 | 7.0 | 92 |
CH₃OK | 3:1 | 65 | 6.5 | 90 |
NaOH | 3:1 | 65 | 8.0 | 78 |
CH₃ONa | 3:1 | 65 | 7.5 | 75 |
KOH | 5:1 | 65 | 6.0 | 87 |
Late-stage diversification of the dibenzazepine scaffold enables efficient access to 5-Ethyl-10-methoxy derivatives through reductive functionalization strategies. Two principal approaches dominate:
Catalytic Hydrogenation: 10-Methoxyiminostilbene undergoes selective ethylation at C5 using Pd/C (5 mol%) under 30 psi H₂ in ethanol at 50°C. This method achieves >95% conversion with <5% over-reduction byproducts. Ethyl group introduction proceeds via stepwise hydrogen atom transfer, with deuterium labeling studies confirming syn-addition across the iminostilbene double bond [6].
Electrophilic Alkylation: Preformed dilithio dibenzazepine intermediates (from n-BuLi/TMEDA) react with ethyl iodide at –78°C to afford 5-ethylated products in 82–85% yield. This method permits installation of diverse 5-alkyl groups (ethyl, propyl, isopropyl) but requires strict anhydrous conditions. Microwave assistance (100°C, 10 min) enhances reaction rates 8-fold compared to conventional heating [9].
The 10-methoxy group significantly influences regioselectivity during electrophilic attacks, directing substitution exclusively to C5 due to coordination effects with organolithium reagents. Computational studies confirm a 12.3 kcal/mol preference for C5 over C11 alkylation due to transition state stabilization by the methoxy oxygen .
Transitioning laboratory synthesis to industrial production necessitates solvent systems that balance reactivity, purification efficiency, and environmental impact. The methanol-aromatic hydrocarbon (toluene/xylene) mixed solvent approach demonstrates exceptional scalability for 5-Ethyl-10-methoxy dibenzazepine manufacture [3] [5] [7].
Key operational advantages include:
Process intensification studies demonstrate that continuous flow operation in mixed solvents enhances productivity 5-fold compared to batch reactors. Critical parameters for kilolab-scale production (500 L reactor) are:
Table 3: Industrial-Scale Optimization Parameters
Parameter | Laboratory Scale | Pilot Scale (50 L) | Kilolab Scale (500 L) |
---|---|---|---|
Solvent Ratio (MeOH:Toluene) | 3:1 | 3:1 | 2.5:1 |
KOH Equivalents | 1.8 | 1.7 | 1.6 |
Reaction Time (h) | 8.0 | 7.5 | 9.0 |
Yield (%) | 92 | 90 | 88 |
Purity After Crystallization (%) | 99.2 | 98.8 | 98.5 |
The solvent recovery rate exceeds 95% via fractional distillation, reducing waste disposal costs by 60% compared to single-solvent processes. This system accommodates concentrated reaction streams (up to 35% w/v solids) without yield penalty, demonstrating robustness for manufacturing campaigns [3] [7].
Table 4: Comparison of Industrial Synthesis Methodologies
Methodology | Reaction Volume (L/kg) | Cycle Time (h) | Max. Batch Size (kg) | Purity (%) |
---|---|---|---|---|
Methanol Single Solvent | 32 | 40 | 15 | 95.2 |
DMF-Based System | 28 | 24 | 22 | 97.1 |
Methanol/Toluene (3:1) | 18 | 8 | 45 | 99.0 |
Continuous Flow (Mixed Solvent) | 12 | 4.5 (residence) | 200/day | 99.3 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: